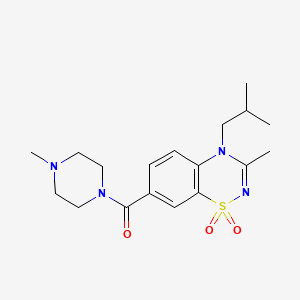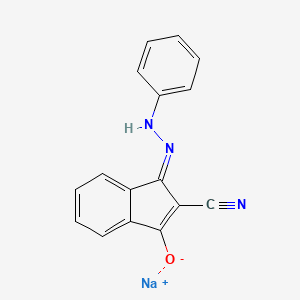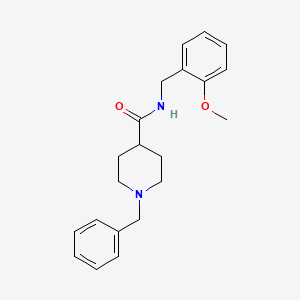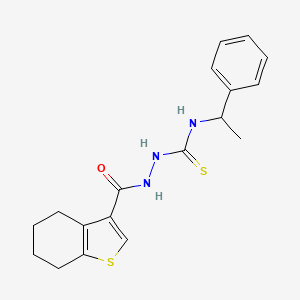![molecular formula C21H28N2 B5959669 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5959669.png)
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-enylmethyl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Piperazine Derivatization: The bicyclic intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Alkylation: The final step involves the alkylation of the piperazine derivative with (E)-3-phenylprop-2-enyl halide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique bicyclic structure imparts interesting physical properties, making it useful in the development of novel materials.
Mechanism of Action
The mechanism of action of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity and selectivity towards these targets. The piperazine moiety can interact with various biological pathways, potentially modulating neurotransmission and other cellular processes.
Comparison with Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine
- Bicyclo[2.2.1]hept-5-en-2-yl tert-butyl(dimethyl)silyl ether
- 5-Butylbicyclo[2.2.1]hept-2-ene
Comparison: 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its combination of a bicyclic structure with a piperazine moiety and a phenylprop-2-enyl group. This combination imparts distinct chemical and biological properties, such as enhanced rigidity and potential for specific receptor interactions, which are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-2-5-18(6-3-1)7-4-10-22-11-13-23(14-12-22)17-21-16-19-8-9-20(21)15-19/h1-9,19-21H,10-17H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXOUUQRRONJC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-benzyl-5-chloro-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5959590.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5959596.png)

![2-{4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5959608.png)
![ethyl 1-ethyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5959614.png)

![N-(4-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B5959626.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5959638.png)
![2-(2-thienyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B5959641.png)
![5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5959649.png)
![N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5959661.png)
![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5959671.png)
